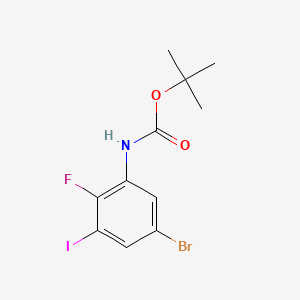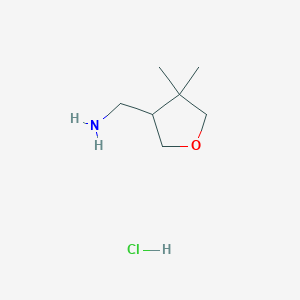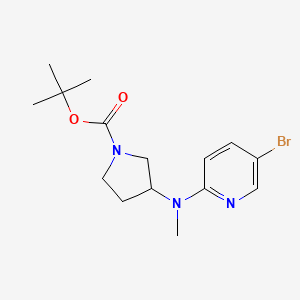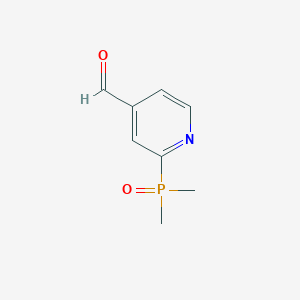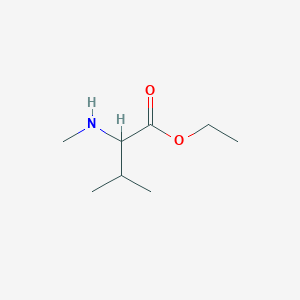
Ethyl methylvalinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl methylvalinate is an organic compound with the molecular formula C8H16O2. It is an ester formed from the reaction of ethanol and methylvaleric acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl methylvalinate can be synthesized through esterification, where ethanol reacts with methylvaleric acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification process. This method uses a fixed-bed reactor where the reactants flow over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production rates.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl methylvalinate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to ethanol and methylvaleric acid.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to the corresponding alcohols.
Oxidation: Though less common, oxidation of this compound can occur under strong oxidative conditions, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Ethanol and methylvaleric acid.
Reduction: Ethanol and methylvaleric alcohol.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl methylvalinate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of ethyl methylvalinate involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as a substrate for esterases, which hydrolyze the ester bond to release ethanol and methylvaleric acid. These products can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl methylvalinate is similar to other esters like ethyl acetate and methyl butyrate. it is unique due to its specific structure and the presence of the methylvaleric acid moiety. This gives it distinct physical and chemical properties, such as its characteristic odor and reactivity.
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the flavor industry.
Ethyl propionate: Used in the production of perfumes and as a flavoring agent.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
ethyl 3-methyl-2-(methylamino)butanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-11-8(10)7(9-4)6(2)3/h6-7,9H,5H2,1-4H3 |
InChI-Schlüssel |
JEMBJPGDNVXKKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


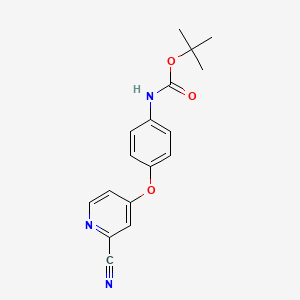
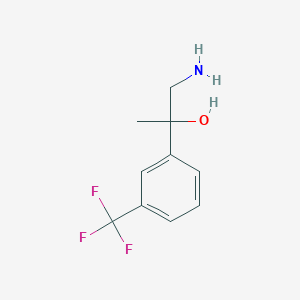
![(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)

![6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13502683.png)
![1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B13502691.png)
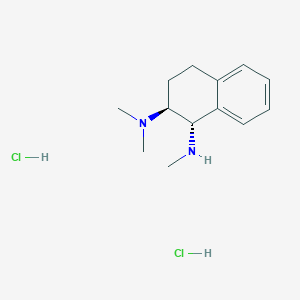
![1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride](/img/structure/B13502699.png)
![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)
